4-Trimethylsilyloxybutyl hexadecanoate
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Overview
Description
Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester, also known as hexadecanoic acid 4-[(trimethylsilyl)oxy]butyl ester, is an organic compound with the molecular formula C23H48O3Si. It is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants. This compound is characterized by the presence of a trimethylsilyl group attached to the butyl ester of palmitic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester typically involves the esterification of palmitic acid with 4-[(trimethylsilyl)oxy]butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity ester .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester involves its interaction with cellular membranes and enzymes. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers. This interaction can affect membrane fluidity and function. Additionally, the ester can be hydrolyzed by esterases to release palmitic acid and 4-[(trimethylsilyl)oxy]butanol, which may exert biological effects through various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Palmitic acid: A saturated fatty acid without the trimethylsilyl group.
Stearic acid 4-[(trimethylsilyl)oxy]butyl ester: Similar structure but with an 18-carbon chain.
Myristic acid 4-[(trimethylsilyl)oxy]butyl ester: Similar structure but with a 14-carbon chain
Uniqueness
Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .
Properties
CAS No. |
56630-47-8 |
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Molecular Formula |
C23H48O3Si |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
4-trimethylsilyloxybutyl hexadecanoate |
InChI |
InChI=1S/C23H48O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(24)25-21-18-19-22-26-27(2,3)4/h5-22H2,1-4H3 |
InChI Key |
AAAFOEISWBVBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCO[Si](C)(C)C |
Origin of Product |
United States |
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